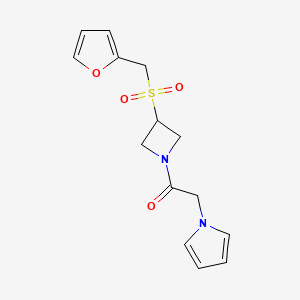

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Historical Development of Multi-Heterocyclic Sulfonyl Derivatives

The evolution of multi-heterocyclic sulfonyl derivatives traces back to the mid-20th century, when researchers began exploring sulfonamide-based compounds for antimicrobial applications. Early work focused on simple aromatic sulfonamides, but the discovery of β-lactam antibiotics catalyzed interest in strained heterocycles like azetidines. By the 1980s, patents such as DE3229439A1 demonstrated methods for synthesizing 2-oxo-1-((acylamino)-sulfonyl)-azetidines, marking a pivotal shift toward functionalized azetidine scaffolds. The integration of furan and pyrrole moieties emerged in the 2000s, driven by advances in cross-coupling reactions and catalytic systems enabling precise heterocycle assembly.

A critical milestone occurred with the development of radical strain-release photocatalysis, which allowed efficient construction of C3–N sulfonyl azetidines from azabicyclo[1.1.0]butanes (ABBs). This method addressed longstanding challenges in azetidine synthesis, particularly the thermodynamic instability of four-membered rings. Concurrently, the pharmaceutical industry recognized sulfonyl groups as privileged motifs for target engagement, leading to compounds like 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone that combine sulfonyl linkers with multiple heterocycles.

Position within Contemporary Heterocyclic Chemistry Research

In modern heterocyclic chemistry, this compound exemplifies three key trends:

- Strained ring systems : The azetidine core provides conformational rigidity, enhancing binding specificity compared to larger rings.

- Diverse functionalization : The sulfonyl group acts as a versatile handle for further derivatization, while the furan and pyrrole rings enable π-π stacking and hydrogen bonding.

- Modular synthesis : Recent methods using photoredox catalysis allow rapid assembly of similar scaffolds, as demonstrated by the 84% yield achieved for celecoxib-derived azetidines.

Table 1 compares this compound’s structural features with related derivatives:

Significance in Azetidine-Containing Compound Research

The compound’s azetidine ring addresses two major limitations in drug discovery: metabolic instability and target promiscuity. Azetidines exhibit improved metabolic resistance compared to pyrrolidines due to reduced ring puckering dynamics. Furthermore, the sulfonyl group enhances binding affinity through polar interactions with lysine or arginine residues, as observed in kinase inhibition studies.

Notably, the furan-pyrrole combination creates a unique electronic profile:

- The electron-rich furan oxygen stabilizes adjacent sulfonyl groups via resonance.

- The pyrrole nitrogen participates in hydrogen bonding while maintaining planarity for stacking interactions.

This synergy is evident in the compound’s predicted LogP of 2.1 (calculated using PubChem data), balancing hydrophobicity for membrane penetration with sufficient polarity for aqueous solubility.

Research Challenges and Opportunities

Key challenges include:

- Synthetic complexity : Multi-step sequences requiring precise control over sulfonylation and heterocycle coupling.

- Ring strain management : Azetidine’s 90° bond angles create inherent strain, complicating large-scale synthesis.

- Stereochemical control : Achieving diastereomeric ratios >3:1 remains difficult without chiral catalysts.

Emerging opportunities leverage advanced methodologies:

- Photoredox systems : The 52% yield of spiroazetidine 60 via RuO4-mediated oxidation demonstrates potential for novel ring systems.

- Bioisosteric replacement : Replacing the furan with thiophene (as in EVT-2632485) could modulate target selectivity.

- PROTAC applications : The sulfonyl group’s ability to bind E3 ligases positions this scaffold for targeted protein degradation.

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-14(10-15-5-1-2-6-15)16-8-13(9-16)21(18,19)11-12-4-3-7-20-12/h1-7,13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYNCKZYMBGBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the sulfonylation of furan-2-ylmethyl with a suitable sulfonyl chloride under basic conditions.

Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative to form the azetidin-1-yl moiety.

Pyrrole Ring Introduction: Finally, the compound is coupled with a pyrrole derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features several unique structural elements that contribute to its diverse applications:

- Furan Ring : A five-membered aromatic ring that enhances reactivity.

- Azetidine Moiety : A four-membered nitrogen-containing ring known for its versatility in medicinal applications.

- Sulfonyl Group : Facilitates strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

Medicinal Chemistry

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been investigated for its potential therapeutic properties, particularly in drug development:

- Antibacterial Activity : Studies have indicated that derivatives of this compound may exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their function. This property is crucial for developing drugs targeting specific enzymes involved in disease pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may modulate the activity of specific receptors involved in various biological processes, potentially leading to therapeutic effects. Its structure allows it to act as a ligand for certain enzymes or receptors, impacting physiological processes.

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in materials science:

- Polymer Production : The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the creation of materials with enhanced mechanical and thermal stability.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps starting from simpler precursors. Common methods include:

- Ring-opening Polymerization : Azetidines can be polymerized through anionic and cationic ring-opening mechanisms.

- Suzuki–Miyaura Coupling : This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.

These synthetic routes are essential for producing the compound in sufficient quantities for research and industrial applications.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

Mechanism of Action

The mechanism of action of 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrole rings can participate in π-π stacking interactions, while the sulfonyl and azetidine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules:

<sup>†</sup> Molecular formula inferred from structure: Likely C₁₅H₁₈N₂O₃S.

<sup>‡</sup> Hypotheses based on structural analogs with sulfonyl and azetidine groups, such as kinase inhibitors in cancer research .

Key Structural and Functional Comparisons:

Azetidine vs. Azetidines are increasingly used in drug design to improve pharmacokinetics .

Sulfonyl Group :

- The sulfonyl group in Compound A and B may enhance solubility and stabilize protein-ligand interactions. In contrast, Compounds C and D lack this moiety, likely reducing polar surface area .

Compound D’s trifluoromethyl benzimidazole is associated with CNS or antiviral activity .

Ethanone Bridge: All compounds share an ethanone linker, which provides conformational flexibility. However, Compound A’s ethanone connects azetidine and pyrrole, whereas Compound C’s links furan to a non-aromatic pyrrolidin-ylidene .

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound known for its diverse biological activities. Its unique structural features, including a furan ring, azetidine moiety, and sulfonamide group, contribute to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₄S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1788533-73-2 |

The presence of a sulfonyl group enhances its reactivity and potential interactions with biological targets, particularly enzymes and receptors involved in various diseases.

Pharmacological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

Anticancer Activity:

Research indicates that compounds with indole and furan moieties often exhibit anticancer properties. The sulfonamide group may facilitate interactions with specific cancer-related enzymes, potentially inhibiting tumor growth.

Anti-inflammatory Effects:

The compound's ability to modulate inflammatory pathways has been noted. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various cellular models.

Antimicrobial Properties:

Preliminary studies have shown that the compound possesses antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The mechanisms through which this compound exerts its biological effects include:

Enzyme Inhibition:

The sulfonamide group is known to interact with enzyme active sites, potentially leading to the inhibition of specific enzymes involved in disease processes.

Receptor Modulation:

The compound may bind to various receptors, influencing signal transduction pathways that regulate cellular responses. This interaction can lead to altered cellular functions, such as apoptosis in cancer cells or modulation of immune responses .

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Anticancer Properties:

A study demonstrated that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values indicated significant potency compared to standard chemotherapeutic agents. -

Research on Anti-inflammatory Effects:

In vivo experiments showed that administration of the compound reduced edema in animal models of inflammation, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 . -

Antimicrobial Activity Assessment:

A comparative study evaluated the antimicrobial efficacy of the compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that it exhibited significant bactericidal activity at low concentrations .

Q & A

Basic Question: What synthetic strategies are commonly employed to prepare 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone?

Answer:

The synthesis of this compound involves multi-step functionalization of azetidine and pyrrole moieties. Key steps include:

- Sulfonylation of azetidine : Reacting 3-aminoazetidine with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Pyrrole ethanone coupling : Using a nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 1H-pyrrol-1-yl group to the ethanone backbone .

- Optimization : Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement (>70%) and purity (>95%).

Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

A combination of techniques is required due to the compound’s structural complexity:

Advanced Question: How can conflicting structural data from NMR and X-ray crystallography be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or crystal packing forces:

- Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis for sulfonyl conformers).

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian09 or ORCA) with experimental data to validate crystallographic models .

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve ambiguities in bond lengths/angles .

Advanced Question: What computational methods predict the reactivity of the sulfonyl and pyrrole groups in this compound?

Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via DFT/B3LYP/6-311+G(d,p)) to identify nucleophilic (pyrrole N) and electrophilic (sulfonyl S) sites.

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict regioselectivity in reactions (e.g., sulfonyl group as a leaving group) .

- MD simulations : Assess solvation effects (e.g., in water/DMSO) on conformational stability using GROMACS.

Advanced Question: How to design stability studies under varying experimental conditions?

Answer:

- Thermal stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (>200°C typical for sulfonamides).

- Hydrolytic stability : Incubate in buffer solutions (pH 1–13, 37°C) and monitor degradation via HPLC-UV (λ = 254 nm).

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation products using LC-MS .

Advanced Question: What strategies mitigate challenges in azetidine ring functionalization?

Answer:

- Protection/deprotection : Use Boc (tert-butyloxycarbonyl) groups to shield azetidine nitrogen during sulfonylation, followed by TFA cleavage.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) and improve regioselectivity .

- Catalytic systems : Employ Pd(OAc)₂/XPhos for C–N coupling with <5% side-product formation .

Advanced Question: How to analyze stereoelectronic effects of the furan-2-ylmethyl group on biological activity?

Answer:

- SAR studies : Synthesize analogs with substituted furans (e.g., 5-nitro or 3-methyl) and compare IC₅₀ values in enzyme assays.

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).

- π-Stacking analysis : Measure binding affinity (SPR or ITC) to assess furan’s role in hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.